
1,1-Dichloro-3,3,3-trifluoropropene
Overview
Description
1,1-Dichloro-3,3,3-trifluoropropene (CAS: 460-70-8; molecular formula: C₃HCl₂F₃) is a halogenated fluoropropene with two chlorine atoms at the 1-position and three fluorine atoms at the 3-position of the propene backbone. Its industrial relevance stems from its ability to replace ozone-depleting substances like chlorofluorocarbons (CFCs) while maintaining favorable thermodynamic properties .
Preparation Methods
The synthesis of 1,1-Dichloro-3,3,3-trifluoropropene typically involves the reaction of 1,1,1-trifluoro-2-chloroethane with chlorine gas under specific conditions. The reaction is carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures. The industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1,1-Dichloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Addition Reactions: The compound can participate in addition reactions with hydrogen halides, leading to the formation of more complex halogenated compounds.
Oxidation and Reduction: While less common, it can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include hydrogen halides, alkoxides, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Characteristics
1,1-Dichloro-3,3,3-trifluoropropene is classified as a hydrofluoroolefin (HFO). It has a molecular weight of 164.94 g/mol and exists as a liquid at room temperature. Its structure includes both chlorine and fluorine atoms, which contribute to its low global warming potential compared to traditional hydrofluorocarbons (HFCs) .
Refrigerants
One of the most promising applications of this compound is in the refrigeration industry. Due to its favorable thermodynamic properties and low environmental impact, it is being explored as a replacement for high-GWP refrigerants. Research indicates that it can be used effectively in refrigeration systems without contributing significantly to global warming .
Solvents
This compound is also being investigated for use as a solvent in various chemical processes. Its ability to dissolve a wide range of organic compounds makes it suitable for applications in analytical chemistry and biochemistry . For instance, it can be utilized in proteomics research to analyze protein structures and interactions .
Chemical Intermediates
In synthetic chemistry, this compound serves as an intermediate in the production of other fluorinated compounds. Its reactivity allows it to participate in various chemical reactions, leading to the synthesis of more complex molecules that are useful in pharmaceuticals and agrochemicals .
Case Study 1: Refrigeration Systems
A study conducted on the performance of this compound as a refrigerant demonstrated its efficiency in heat transfer compared to traditional refrigerants like R-134a. The results indicated that systems using this compound exhibited lower energy consumption while maintaining effective cooling performance .
Case Study 2: Solvent Efficacy
In a comparative analysis of solvents for protein extraction processes, this compound was found to outperform conventional solvents in terms of yield and purity of extracted proteins. This highlights its potential utility in biotechnological applications .
Mechanism of Action
The mechanism by which 1,1-Dichloro-3,3,3-trifluoropropene exerts its effects involves its ability to participate in various chemical reactions due to the presence of both chlorine and fluorine atoms. These atoms make the compound highly reactive, allowing it to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
The structural and functional diversity of chlorofluoropropenes necessitates a detailed comparison with analogous compounds. Below, key comparisons are provided:
Structural and Physical Properties
Key Observations:
- Chlorine Substitution Position: The 1,1-dichloro isomer (460-70-8) exhibits higher density and polarity than mono-chloro derivatives like HCFO-1233zd, influencing its solvent compatibility and reaction kinetics .
- Boiling Points : HCFO-1233zd (18.3°C) and this compound (~20–25°C) are suitable for low-pressure refrigeration systems, while TFP’s low boiling point (–29.2°C) limits its use to specialized cryogenic applications .
Reactivity and Functionalization
- This compound : The dual chlorine atoms enhance electrophilicity, enabling nucleophilic substitution reactions. However, steric hindrance at the 1-position limits regioselectivity in cross-coupling reactions .
- TFP : Undergoes nickel-catalyzed dicarbofunctionalization with alkyl iodides and aryl zinc reagents to form trifluoromethylated compounds, a process less feasible for 1,1-dichloro derivatives due to competing C–Cl bond cleavage .
- HCFO-1233zd : Rhodium-catalyzed hydrosilylation produces trifluoropropane derivatives, whereas 1,1-dichloro analogs preferentially form silylated olefins due to stronger C–Cl bonds .
Research Findings and Data Tables
Table 1: Catalytic Performance in Nickel-Mediated Reactions
Biological Activity
1,1-Dichloro-3,3,3-trifluoropropene (CAS Number: 460-70-8) is a fluorinated organic compound that has garnered attention due to its potential applications and biological implications. This article delves into its chemical properties, biological activities, and relevant research findings.
This compound is characterized by the following properties:
- Molecular Formula : C₃HCl₂F₃
- Molecular Weight : 164.94 g/mol
- Density : 1.49 g/cm³
- Boiling Point : 59.5 °C at 760 mmHg
- Vapor Pressure : 213 mmHg at 25 °C
- LogP : 2.86770
These properties suggest that the compound is a volatile liquid with significant environmental persistence due to its fluorinated nature.
Toxicological Studies
Recent studies have explored the toxicological effects of this compound on various biological systems:
- Cytotoxicity : Research indicates that exposure to this compound can lead to cytotoxic effects in mammalian cell lines. The mechanism involves oxidative stress and disruption of cellular membrane integrity.
- Endocrine Disruption : Investigations have suggested that fluorinated compounds can act as endocrine disruptors. In vitro studies have shown that this compound can interfere with hormone signaling pathways, potentially affecting reproductive health.
- Environmental Impact : As a volatile organic compound (VOC), it contributes to atmospheric reactions leading to the formation of ground-level ozone and other secondary pollutants. Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects.
Case Studies
The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This leads to:
- Oxidative Stress : Induction of oxidative stress pathways resulting in apoptosis in sensitive cell types.
- Hormonal Interference : Modulation of steroid hormone synthesis and receptor activity.
Regulatory Status
Due to its potential health risks and environmental impact, regulatory bodies are closely monitoring the use of this compound. It is categorized under hazardous substances in many jurisdictions due to its toxicological profile.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,1-dichloro-3,3,3-trifluoropropene, and how do reaction conditions influence isomer selectivity?
- Methodological Answer : The compound is synthesized via gas-phase or liquid-phase fluorination/dehalogenation of chlorinated precursors. For example, 1,1,1,3,3-pentafluoropropane (HFC-245fa) reacts with hydrogen chloride (HCl) over solid catalysts (e.g., chromium fluoride or activated carbon) at 300–475°C to yield this compound . Isomer selectivity (cis/trans) depends on catalyst composition, temperature, and residence time. Gas chromatography (GC) analysis reveals that trans-isomer dominance (>80%) occurs with chromium-based catalysts at higher temperatures (400–475°C), while cis-isomers form at lower temperatures or with alternative catalysts like antimony pentachloride .
Q. How can researchers quantify and separate cis/trans isomers of this compound in reaction mixtures?
- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is standard for isomer quantification. Calibration curves using pure isomer standards are critical for accuracy. For separation, fractional distillation or preparative GC is employed, though challenges arise due to similar boiling points. Advanced methods include ionic liquid-based extraction, which exploits differential solubility of isomers .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to its volatility and potential toxicity. Storage in inert atmospheres (e.g., nitrogen) prevents decomposition. Ventilation systems must comply with OSHA standards for halogenated hydrocarbons. Spill containment requires non-reactive absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How do catalytic mechanisms differ in the fluorination of chlorinated propane derivatives to produce this compound?
- Methodological Answer : Chromium-based catalysts (e.g., CrF₃/Al₂O₃) promote selective chlorine-fluorine exchange via radical intermediates, while antimony catalysts (SbCl₅) favor ionic pathways. Kinetic studies using isotopic labeling (¹⁸O or ²H) reveal that surface acidity and pore structure of catalysts determine turnover frequency and byproduct formation (e.g., 1,3,3,3-tetrafluoropropene) .
Q. What analytical strategies resolve contradictions in reported yields of this compound across studies?
- Methodological Answer : Discrepancies often stem from unaccounted side reactions (e.g., dehydrochlorination to form trifluoropropene). Researchers should perform mass balance analyses and track intermediates via in-situ FTIR or NMR. For example, comparative studies show that HCl excess (>2:1 molar ratio) suppresses byproduct formation but risks catalyst deactivation .
Q. How can reaction engineering optimize the scalability of this compound synthesis while minimizing environmental impact?
- Methodological Answer : Continuous-flow reactors with immobilized catalysts enhance scalability and reduce waste. Life-cycle assessments (LCAs) suggest that recycling unreacted HCl and fluorinating agents (e.g., HF) lowers the carbon footprint. Process intensification via microwave-assisted heating improves energy efficiency by 20–30% compared to conventional methods .
Q. What role do ionic liquids play in stabilizing reactive intermediates during this compound synthesis?
- Methodological Answer : Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) act as solvents and co-catalysts, stabilizing carbocation intermediates and reducing side reactions. Their low volatility also mitigates emissions. Studies show a 15% increase in yield when ionic liquids replace traditional solvents like dichloromethane .
Properties
IUPAC Name |
1,1-dichloro-3,3,3-trifluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3/c4-2(5)1-3(6,7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUDAHBJMFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060037 | |
Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-70-8 | |
Record name | 1,1-Dichloro-3,3,3-trifluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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